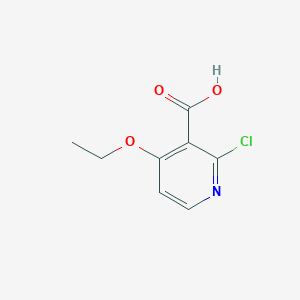

2-Chloro-4-ethoxynicotinic acid

Description

Significance of Pyridine-Based Chemical Structures in Advanced Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry. researchgate.net Their heterocyclic aromatic nature imparts a unique reactivity profile, making them attractive scaffolds for the synthesis of complex molecules. The nitrogen atom in the pyridine ring influences the electron distribution, rendering the ring susceptible to both electrophilic and nucleophilic substitution reactions, albeit under different conditions. researchgate.net This versatility allows for the strategic introduction of various substituents, leading to the development of new pharmaceuticals, agrochemicals, and functional materials.

Contextualization of 2-Chloro-4-ethoxynicotinic Acid within Nicotinic Acid Chemistry

2-Chloro-4-ethoxynicotinic acid belongs to the family of halogenated and alkoxylated nicotinic acid derivatives. Its structure features a chlorine atom at the 2-position and an ethoxy group at the 4-position of the nicotinic acid backbone. The presence of these two distinct functional groups significantly influences the electronic properties and reactivity of the molecule compared to the parent nicotinic acid. The chlorine atom, being an electron-withdrawing group, and the ethoxy group, an electron-donating group, create a unique electronic environment within the pyridine ring, which can be exploited in various chemical transformations.

While specific research on 2-Chloro-4-ethoxynicotinic acid is limited, its chemical behavior can be inferred from studies on analogous compounds such as 2-chloronicotinic acid and 2-chloro-4-methoxynicotinic acid. atlantis-press.comchemicalbook.com

Overview of Research Trajectories for Halogenated and Alkoxylated Nicotinic Acid Derivatives

Research into halogenated and alkoxylated nicotinic acid derivatives has been driven by their potential as intermediates in the synthesis of more complex molecules. Halogenated pyridines, including chloropyridines, are valuable precursors for cross-coupling reactions, allowing for the introduction of various carbon and heteroatom substituents. researchgate.net Alkoxylated pyridines are also of interest due to the influence of the alkoxy group on the reactivity and potential biological activity of the molecule. The combination of both halogen and alkoxy substituents, as seen in 2-Chloro-4-ethoxynicotinic acid, offers a multifunctional platform for further chemical exploration and the development of novel compounds with tailored properties.

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-chloro-4-ethoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-5-3-4-10-7(9)6(5)8(11)12/h3-4H,2H2,1H3,(H,11,12) |

InChI Key |

CZEYAYMALNNNSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Ethoxynicotinic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Chloro-4-ethoxynicotinic acid reveals several logical bond disconnections that inform potential synthetic strategies. The primary disconnections involve the carbon-heteroatom bonds of the ethoxy and chloro substituents, as well as the carbon-carbon bonds that form the pyridine (B92270) ring itself.

One key disconnection is the C4-O bond of the ethoxy group, leading back to a 4-hydroxy or 4-oxo precursor. This suggests a late-stage etherification as a possible synthetic step. Another primary disconnection is the C2-Cl bond, pointing towards a chlorination reaction on a suitable pyridine precursor.

Further analysis involves breaking the bonds of the pyridine ring. A common strategy for pyridine synthesis is to disconnect the ring at the nitrogen and one or more carbon-carbon bonds, suggesting a cyclocondensation reaction between appropriately functionalized acyclic precursors. For instance, a disconnection across the C2-C3 and N-C6 bonds could lead back to a 1,5-dicarbonyl compound or its equivalent and an ammonia (B1221849) source.

These disconnections give rise to three primary synthetic strategies:

Functional group interconversion on a pre-formed pyridine ring: This involves starting with a substituted pyridine and introducing the chloro and ethoxy groups in a stepwise manner.

Cyclization-based approaches: This strategy involves constructing the pyridine ring from acyclic precursors that already contain some or all of the required functionalities or precursors to them.

Derivatization from readily available precursors: This involves modifying a closely related and commercially available starting material, such as 2-chloronicotinic acid.

Classical and Established Synthetic Routes

Building upon the retrosynthetic analysis, several classical and established synthetic routes have been developed for the preparation of 2-Chloro-4-ethoxynicotinic acid and its derivatives.

Halogenation and Nucleophilic Alkoxylation Sequences

This approach focuses on the sequential introduction of the chloro and ethoxy groups onto a pre-existing nicotinic acid or ester backbone.

The regioselective introduction of a chlorine atom at the 2-position of a pyridine ring is a critical step. When starting with a 4-hydroxynicotinic acid derivative, the hydroxyl group can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). However, achieving selectivity for the 2-position when other positions are reactive can be challenging.

One strategy to achieve regioselectivity is to utilize a blocking group. For instance, a protecting group could be temporarily installed at a more reactive position to direct chlorination to the desired C2 position. Another approach involves the N-oxidation of the pyridine ring. The resulting pyridine N-oxide can then undergo chlorination with reagents like POCl₃, which often directs chlorination to the 2- and 6-positions. Subsequent removal of the N-oxide would yield the 2-chloropyridine (B119429) derivative.

The introduction of the ethoxy group at the 4-position can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. In a typical SNAr reaction, a leaving group, such as a halogen, on the pyridine ring is displaced by a nucleophile, in this case, the ethoxide ion. beilstein-journals.org For this strategy to be effective in the synthesis of 2-Chloro-4-ethoxynicotinic acid, a precursor with a suitable leaving group at the 4-position, such as 2,4-dichloronicotinic acid or its ester, would be required. The reaction of such a precursor with sodium ethoxide would lead to the selective substitution of the chlorine at the 4-position, as the C4 position in pyridines is generally more activated towards nucleophilic attack than the C2 position, especially when an electron-withdrawing group like a carboxylic acid or ester is present at the 3-position. The reactivity of halogens in SNAr reactions on pyridine rings typically follows the order F > Cl > Br > I.

A study on the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide demonstrated that the fluoro-substituted pyridine reacts significantly faster than its chloro counterpart. beilstein-journals.org This highlights the importance of the leaving group's nature in SNAr reactions.

Cyclization-Based Approaches to the Pyridine Corebeilstein-journals.orgwikipedia.org

Constructing the pyridine ring from acyclic precursors is a powerful strategy that allows for the introduction of desired substituents at specific positions from the outset. Various cyclocondensation reactions have been developed for pyridine synthesis.

One such approach involves the condensation of a 1,5-dicarbonyl compound or a synthetic equivalent with ammonia or an ammonia source. For the synthesis of 2-Chloro-4-ethoxynicotinic acid, this would require acyclic precursors that already contain or can be easily converted to the chloro, ethoxy, and carboxylic acid functionalities at the appropriate positions. For example, a β-ketoester could be reacted with an enamine derived from a chlorinated aldehyde, followed by cyclization and aromatization.

A reported synthesis of 2,4-diaryl-substituted pyridines utilizes a condensation approach, showcasing the versatility of cyclization reactions in accessing polysubstituted pyridines. beilstein-journals.org Another example involves a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids followed by a cyclocondensation to yield highly functionalized 4-hydroxypyridines, which could then be converted to the target 4-ethoxy derivative. wikipedia.org

Derivatization from Precursors such as 2-Chloronicotinic Acid

A common and often practical approach is to start from a commercially available and structurally related precursor like 2-chloronicotinic acid. The challenge then becomes the introduction of the ethoxy group at the 4-position.

A plausible route involves the conversion of 2-chloronicotinic acid to 2-chloro-4-hydroxynicotinic acid. This transformation can be challenging to achieve directly. A potential strategy could involve the nitration of 2-chloronicotinic acid, which would likely occur at the 4-position due to the directing effects of the existing substituents. The resulting 2-chloro-4-nitronicotinic acid could then be reduced to the 4-amino derivative. Subsequent diazotization of the amino group followed by hydrolysis would yield the desired 2-chloro-4-hydroxynicotinic acid.

Once the 4-hydroxy intermediate is obtained, the ethoxy group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the ether linkage.

It is also common to first esterify the carboxylic acid group of 2-chloronicotinic acid to prevent side reactions and improve solubility in organic solvents during the subsequent transformation steps.

Advanced and Sustainable Synthetic Strategies

The evolution of synthetic chemistry has spurred the development of sophisticated methodologies for creating complex molecules like 2-Chloro-4-ethoxynicotinic acid. These strategies prioritize not only high yield and selectivity but also sustainability, aligning with the principles of green chemistry.

Catalytic Reaction Development for Enhanced Selectivity and Yield

Catalysis is at the forefront of modern organic synthesis, offering pathways to desired products with high efficiency while minimizing waste. For the derivatization of 2-Chloro-4-ethoxynicotinic acid, catalytic reactions, particularly those involving transition metals and organocatalysts, are indispensable tools.

The chloro-substituent at the 2-position of the pyridine ring in 2-Chloro-4-ethoxynicotinic acid serves as a versatile handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds, allowing for the synthesis of a diverse array of derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgnih.gov The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.govyoutube.com In the context of 2-Chloro-4-ethoxynicotinic acid, the 2-chloro position can react with various aryl or vinyl boronic acids or their esters to yield more complex biaryl structures. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the chloro-pyridine to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to release the final product and regenerate the catalyst. libretexts.org

Interactive Table: Key Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | 2-Chloro-4-ethoxynicotinic acid |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Pyridylboronic ester nih.gov |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(PCy₃)₂ nih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, K₃PO₄, NaOH youtube.comresearchgate.net |

| Solvent | Medium for the reaction | Toluene, Dioxane, Water, tert-Amyl alcohol nih.gov |

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgyoutube.com This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes. libretexts.org It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, such as copper(I) iodide, along with an amine base. libretexts.orgorganic-chemistry.org The 2-chloro position of 2-Chloro-4-ethoxynicotinic acid can be coupled with various terminal alkynes, providing a direct route to alkyne-substituted nicotinic acid derivatives. The mechanism involves two interconnected catalytic cycles where the palladium catalyst undergoes oxidative addition, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate that participates in the transmetalation step. libretexts.orgyoutube.com

Interactive Table: Key Components of a Typical Sonogashira Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | 2-Chloro-4-ethoxynicotinic acid |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene, Trimethylsilylacetylene wikipedia.org |

| Palladium Catalyst | Primary catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org |

| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) youtube.com |

| Base | Deprotonates the alkyne | Triethylamine, Diisopropylamine |

| Solvent | Medium for the reaction | THF, DMF, Acetonitrile |

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful pillar in synthetic chemistry, alongside metal catalysis and biocatalysis. scienceopen.com These catalysts often operate through mechanisms that mimic enzymatic pathways, such as enamine or iminium ion formation (covalent catalysis) or through non-covalent interactions like hydrogen bonding. scienceopen.com

While the direct synthesis of the 2-Chloro-4-ethoxynicotinic acid core may rely on traditional methods, organocatalysis offers significant potential for its subsequent derivatization. For instance, bifunctional organocatalysts, such as those derived from proline or cinchona alkaloids, can facilitate asymmetric reactions on derivatives of the parent molecule. mdpi.comnih.gov These catalysts can activate reactants through a network of hydrogen bonds, enabling highly stereoselective transformations. nih.gov

An approach that aligns with the principles of organocatalysis is the move away from metal catalysts where possible. Research has shown that the amination of 2-chloronicotinic acid with various anilines can proceed efficiently under solvent-free and even catalyst-free conditions by simply heating the reactants, yielding 2-arylaminonicotinic acids. nih.gov This highlights a pathway for derivatization that is both simple and avoids the cost and potential toxicity associated with metal catalysts.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com This philosophy is increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. ejcmpr.com

Solvent-Free Reactions : A highly effective green strategy is to eliminate the solvent entirely. As mentioned, the synthesis of 2-anilino nicotinic acid derivatives from 2-chloronicotinic acid has been successfully achieved by heating the neat mixture of reactants. nih.gov This method not only reduces waste but also simplifies purification and can lead to shorter reaction times and higher yields. nih.gov

Benign Solvents : When a solvent is necessary, the use of environmentally benign options is preferred. Water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. The amination of 2-chloronicotinic acid has been performed in water with microwave irradiation, providing a simple, efficient, and environmentally friendly method for synthesizing important derivatives. researchgate.net Other green solvents include bio-derived alcohols like tert-amyl alcohol, which has been used in modern nickel-catalyzed Suzuki-Miyaura couplings. nih.gov

Atom economy, a concept introduced by Barry Trost, is a core metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgprimescholars.com The goal is to design syntheses where the atom economy approaches 100%, meaning minimal atoms are lost as byproducts. wordpress.com

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

To improve atom economy and reduce waste in the synthesis of 2-Chloro-4-ethoxynicotinic acid and its precursors, several strategies can be employed:

Use of Catalytic Reagents : Catalytic reactions, such as the cross-coupling methods discussed, inherently reduce waste by using only sub-stoichiometric amounts of a catalyst, which is regenerated, instead of stoichiometric reagents that are consumed and become byproducts. jocpr.com

Clean Oxidants : In the synthesis of the precursor 2-chloronicotinic acid, traditional oxidation methods often use reagents like potassium permanganate, which generate large amounts of manganese dioxide waste. google.com Greener alternatives involve using clean oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂). google.comoriprobe.com A patented method describes the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone, with water being a potential byproduct, offering a process that is low in pollution and aligns with green chemistry principles. google.com Another green process reports the use of H₂O₂ for the oxidation of nicotinic acid to its N-oxide, a key intermediate for chlorination. oriprobe.com These methods significantly reduce inorganic waste streams.

Interactive Table: Comparison of Atom Economy in Reaction Types

| Reaction Type | General Scheme | Atom Economy | Byproducts |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | B is a byproduct |

| Elimination | A-B → A + B | 100% (if both are desired) | Often one is waste |

| Rearrangement | A → B | 100% | None |

By prioritizing catalytic methods, benign solvents, and high atom economy reactions, the synthesis of 2-Chloro-4-ethoxynicotinic acid can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, an electron-deficient aromatic system, is generally susceptible to nucleophilic attack. imperial.ac.uk The presence of both a halogen (chlorine) and an electron-donating ethoxy group, along with an electron-withdrawing carboxyl group, further influences the regioselectivity and rate of these reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines, especially when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In 2-Chloro-4-ethoxynicotinic acid, the chlorine atom at the C-2 position serves as a leaving group in SNAr reactions. wikipedia.org These reactions typically proceed via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is a key factor in determining the reaction's feasibility. wikipedia.org

The regioselectivity of nucleophilic attack on the pyridine ring is significantly influenced by the electronic properties of the substituents. The electron-withdrawing nature of the pyridine nitrogen atom makes the C-2 and C-4 positions more electrophilic and thus more susceptible to nucleophilic attack. imperial.ac.ukyoutube.com

In the case of 2-Chloro-4-ethoxynicotinic acid, the situation is complex:

The ethoxy group at the C-4 position is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, its influence is position-dependent.

The carboxyl group at the C-3 position is electron-withdrawing, which activates the ring for nucleophilic substitution. masterorganicchemistry.com

The chlorine atom at the C-2 position is an electronegative atom and a potential leaving group.

Numerous studies on substituted pyridines and related heterocycles have demonstrated that nucleophilic substitution preferentially occurs at the 4-position when a leaving group is present there, even in the presence of a leaving group at the 2-position. mdpi.comnih.gov This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 position, allowing for delocalization onto the pyridine nitrogen. wikipedia.org However, in 2-Chloro-4-ethoxynicotinic acid, the leaving group is at C-2. Research on similarly substituted pyrimidines has shown that a chloro group can be displaced by various nucleophiles. rsc.org

The interplay between the activating carboxyl group and the deactivating (but potentially directing) ethoxy group, along with the inherent reactivity of the 2- and 4-positions of the pyridine ring, dictates the ultimate site of substitution. While a definitive statement on the regioselectivity for 2-Chloro-4-ethoxynicotinic acid without specific experimental data is speculative, the general principles of SNAr on pyridines suggest that substitution at the C-2 position is a highly probable event.

The mechanism of SNAr reactions can be either stepwise, proceeding through a distinct Meisenheimer intermediate, or concerted. nih.gov Recent studies on various SNAr reactions have indicated that the mechanism can exist on a continuum between these two extremes. nih.gov Factors such as the nature of the nucleophile, the electrophile, the leaving group, and the solvent can influence where on this continuum a specific reaction falls. nih.govresearchgate.net For many SNAr reactions, the formation of the intermediate is the rate-determining step. masterorganicchemistry.com

Kinetic studies and computational modeling, often using Density Functional Theory (DFT), are crucial tools for elucidating these mechanistic details. mdpi.comnih.gov For instance, DFT calculations can reveal the activation energies for different reaction pathways and the stability of intermediates, providing insights into the preferred reaction course. mdpi.com While specific mechanistic studies on 2-Chloro-4-ethoxynicotinic acid are not widely reported, the general understanding of SNAr reactions on electron-deficient heterocycles provides a strong framework for predicting its behavior. nih.govnih.gov

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is deactivated towards attack by electrophiles. imperial.ac.ukuiowa.edu The nitrogen atom in the pyridine ring is basic and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. libretexts.org

For EAS to occur on a pyridine ring, it usually requires harsh reaction conditions and the presence of strongly activating, electron-donating groups. leah4sci.commasterorganicchemistry.com In 2-Chloro-4-ethoxynicotinic acid, the ethoxy group is electron-donating, which could potentially direct an incoming electrophile. However, the combined deactivating effects of the pyridine nitrogen and the electron-withdrawing carboxyl and chloro groups make electrophilic substitution highly unlikely under standard conditions. If such a reaction were to occur, it would likely require forcing conditions, and the position of substitution would be governed by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-4 Positions

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 2-Chloro-4-ethoxynicotinic acid is a versatile functional handle that can undergo a variety of transformations, most notably esterification and amidation. lumenlearning.com These reactions are fundamental in organic synthesis for modifying the properties of the molecule or for coupling it to other molecular fragments.

Esterification , the conversion of a carboxylic acid to an ester, can be achieved through several methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an alcohol to form the ester. ub.edu

Amidation , the formation of an amide from a carboxylic acid, typically requires activation of the carboxyl group. chegg.com This is because amines are basic and will react with the acidic proton of the carboxylic acid to form a salt, which is unreactive towards nucleophilic attack. Activation can be achieved by converting the carboxylic acid to an acid chloride or by using a coupling reagent that forms a reactive intermediate in situ. youtube.com This activated intermediate is then susceptible to attack by an amine to form the amide bond. The synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid, for example, proceeds through esterification, nucleophilic substitution, and finally hydrolysis. researchgate.net

The table below summarizes these key transformations of the carboxylic acid group.

| Transformation | Reagents | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | 1. Activating Agent (e.g., SOCl₂, Oxalyl Chloride) 2. Amine (R'R''NH) | Amide |

These transformations are crucial for the synthesis of various derivatives of 2-Chloro-4-ethoxynicotinic acid, enabling the exploration of its potential applications in different fields of chemistry.

Reduction and Oxidation Reactions of the Carboxyl Group

The carboxyl group (-COOH) is a key site for reduction and oxidation reactions, although its reactivity is influenced by the presence of the other substituents on the pyridine ring.

Reduction:

The carboxyl group of 2-Chloro-4-ethoxynicotinic acid can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents due to the relatively high oxidation state of the carboxyl carbon.

Reduction to Alcohol: Strong metal hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via the addition of a hydride ion to the carbonyl carbon. The resulting intermediate is further reduced to the alcohol upon work-up. Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids. In the context of 2-Chloro-4-ethoxynicotinic acid, this would yield (2-chloro-4-ethoxypyridin-3-yl)methanol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.

Partial Reduction to Aldehyde: The direct partial reduction of a carboxylic acid to an aldehyde is a challenging transformation as aldehydes are typically more reactive than the starting carboxylic acid and are readily reduced further to the alcohol. However, specialized methods can achieve this conversion in a two-step process. For instance, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using less reactive hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H), respectively.

Oxidation:

The carboxyl group is already at a high oxidation state. Consequently, oxidative reactions involving this group on an aromatic ring typically lead to its removal through a process called decarboxylation.

Decarboxylation: Further oxidation of the carboxylic acid can lead to the loss of the carboxyl group as carbon dioxide (CO₂). This can be achieved under specific reaction conditions, sometimes involving radical mechanisms like the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with a halogen (e.g., bromine) to yield an aryl halide. In the case of 2-Chloro-4-ethoxynicotinic acid, this would theoretically produce 2,3-dichloro-4-ethoxypyridine.

A patent for the synthesis of 2-chloronicotinic acid describes the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone as the oxidant. google.com This highlights a method for forming the nicotinic acid moiety rather than an oxidation reaction of the carboxyl group itself.

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) at the C-4 position is an electron-donating group that influences the electron density of the pyridine ring. Its primary reactivity involves cleavage of the ether linkage, typically through nucleophilic aromatic substitution (SNAr), where it acts as a leaving group.

The C-4 position of the pyridine ring is susceptible to nucleophilic attack, especially when the ring is activated by electron-withdrawing groups or N-alkylation. The ethoxy group can be displaced by various nucleophiles. Research on the synthesis of 4-alkoxypyridines demonstrates the reverse reaction, where 4-chloropyridine (B1293800) hydrochloride reacts with alcohols in the presence of a base like sodium hydroxide (B78521) in DMSO to form the corresponding 4-alkoxypyridine in good yields. semanticscholar.org This indicates that the C-O bond is susceptible to cleavage under nucleophilic conditions.

In related pyrimidine (B1678525) systems, which are also electron-deficient heterocycles, alkoxy groups at the C-4 and C-6 positions have been shown to be displaced by nucleophiles like ammonia (B1221849). researchgate.net This substitution likely proceeds through an SN(AEn) mechanism, suggesting that the ethoxy group on 2-Chloro-4-ethoxynicotinic acid could be displaced by strong nucleophiles, particularly if the pyridine nitrogen is protonated or quaternized, further enhancing the ring's electrophilicity.

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloropyridine hydrochloride | ROH, NaOH, DMSO | 4-Alkoxypyridine | 75-80% | semanticscholar.org |

| 4,6-Dialkoxy-1-ethyl-pyrimidinium tetrafluoroborate | Liquid NH₃ | 4-Amino-6-alkoxy-1-ethyl-pyrimidinium tetrafluoroborate | Not specified | researchgate.net |

Regioselectivity and Site-Specific Functionalization Studies

The presence of three different substituents on the pyridine ring of 2-Chloro-4-ethoxynicotinic acid allows for complex regiochemical considerations in functionalization reactions. Directed metalation and halogen-metal exchange are powerful strategies for achieving site-selectivity.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings. wikipedia.org A directing metalation group (DMG) coordinates to an organolithium reagent (like n-BuLi or sec-BuLi), directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In 2-Chloro-4-ethoxynicotinic acid, all three substituents—the deprotonated carboxylate (-COO⁻Li⁺), the ethoxy group, and the chloro group—can potentially act as DMGs.

Carboxylate as DMG: The carboxylate is a powerful DMG and would direct lithiation to the C-2 position. However, the presence of the chloro group at C-2 already blocks this site.

Ethoxy Group as DMG: An alkoxy group is a well-established DMG, directing lithiation to the ortho positions. wikipedia.orgharvard.edu In this molecule, the ethoxy group at C-4 could direct deprotonation to the C-3 or C-5 positions. Since the C-3 position is already substituted, it would direct to C-5.

Chloro Group as DMG: The chloro group is a weaker DMG but can also direct ortho-lithiation. It would direct deprotonation to the C-3 position, which is already occupied.

Synergistic and Competitive Effects: The ultimate regioselectivity of metalation will depend on the reaction conditions (base, solvent, temperature) and the relative directing power of the groups. The carboxylate is generally a stronger director than the ethoxy group. It is plausible that deprotonation would occur at the C-5 position, directed by the ethoxy group. Studies on 2-aryl-6-chloropyridine have shown that the 2-chloropyridyl moiety can act as a DMG, directing lithiation to the ortho position of the aryl substituent. nih.gov In other cases, the use of superbases like BuLi-LiDMAE has led to unexpected C-6 lithiation of 2-chloropyridine (B119429) itself. nih.gov

Given these possibilities, the lithiation of 2-Chloro-4-ethoxynicotinic acid (after initial deprotonation of the carboxylic acid) would most likely occur at the C-5 position, guided by the C-4 ethoxy group. The resulting aryllithium species could then be trapped with various electrophiles to introduce a new substituent at this position.

| Substrate | Reagent/Conditions | Position of Lithiation | Key Finding | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | BuLi-Me₂N(CH₂)₂OLi (LiDMAE) | C-6 | Unprecedented regioselectivity using a superbase. | nih.gov |

| 2-Aryl-6-chloropyridine | t-BuLi, Et₂O | Aryl ring, ortho to pyridine | 2-Chloropyridyl group acts as a directing group. | nih.gov |

| Anisole | n-BuLi | ortho to methoxy | Classic example of DoM by an alkoxy group. | wikipedia.orgharvard.edu |

Halogen-metal exchange is a fundamental reaction for creating organometallic reagents from organic halides. wikipedia.org It typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgstackexchange.com

The C-2 chloro substituent on 2-Chloro-4-ethoxynicotinic acid could potentially undergo halogen-metal exchange to form a 2-lithiated pyridine intermediate. This intermediate could then be quenched with an electrophile to introduce a new group at the C-2 position.

Several factors are critical for this transformation:

Halogen Reactivity: The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org Therefore, the exchange of the chloro group is more challenging than for the corresponding bromo or iodo derivatives and may require more reactive organolithium reagents (e.g., t-BuLi) or longer reaction times.

Competition with Deprotonation: The presence of the acidic carboxylic proton is a major complication. The organolithium reagent would preferentially deprotonate the carboxylic acid before any halogen-metal exchange occurs. Even after formation of the carboxylate, there is still the possibility of deprotonation at other ring positions (as in DoM) competing with the halogen-metal exchange.

Chemoselectivity: To address the issue of acidic protons in the substrate, mixed metal reagents can be employed. A protocol using a combination of a Grignard reagent (i-PrMgCl) to deprotonate the acidic site, followed by an organolithium reagent (n-BuLi) to perform the halogen-metal exchange, has been developed for bromoheterocycles bearing acidic protons. mdpi.comnih.gov This approach could potentially be adapted for 2-Chloro-4-ethoxynicotinic acid, allowing for selective halogen-metal exchange at C-2 while the carboxylate is protected as a magnesium salt.

If successful, the halogen-metal exchange would provide a route to 2-substituted-4-ethoxynicotinic acid derivatives, which are complementary to those obtained via SNAr reactions at the C-2 position.

Chemical Reactivity and Potential Transformations

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions of this functional group, such as:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with amines to yield amides.

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Aromatic Substitution at the Chloro-Substituted Position

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chlorine at the 4-position. It can be displaced by a variety of nucleophiles, including:

Amines: To form 2-amino-4-ethoxynicotinic acid derivatives.

Alkoxides: Further substitution with other alkoxides is possible, though it may require forcing conditions.

Thiols: To introduce sulfur-containing functional groups.

These substitution reactions are often facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.

Electrophilic and Other Reactions of the Pyridine Ring

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nitrogen atom, such reactions can sometimes be achieved under harsh conditions. The directing effects of the existing substituents would influence the position of any further substitution.

Applications As a Chemical Scaffold and Intermediate

Precursor in Fine Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The structure of 2-Chloro-4-ethoxynicotinic acid is primed for the construction of fused heterocyclic systems. The presence of both a nucleophilic site (the pyridine (B92270) nitrogen) and electrophilic sites (the carbon bearing the chlorine atom and the carboxyl group) allows for intramolecular cyclization reactions, as well as intermolecular reactions with other polyfunctional molecules to create diverse heterocyclic frameworks.

While specific examples detailing the direct use of 2-Chloro-4-ethoxynicotinic acid in the synthesis of complex fused heterocycles are not extensively documented in publicly available literature, the analogous compound, 2-chloronicotinic acid, serves as a well-established precursor for such systems. researchgate.netresearchgate.net For instance, the reaction of 2-chloronicotinic acid with various amines, followed by cyclization, is a common strategy to produce a range of bicyclic and polycyclic heteroaromatic compounds. researchgate.net This reactivity is directly translatable to 2-Chloro-4-ethoxynicotinic acid, where the ethoxy group can further influence the reaction pathways and the properties of the resulting complex heterocycles. The general strategy involves the initial displacement of the chloro group by a suitable binucleophile, followed by a cyclization step involving the carboxylic acid moiety.

Table 1: Potential Reactions for Heterocycle Synthesis from 2-Chloro-4-ethoxynicotinic Acid

| Reactant | Reaction Type | Potential Product |

| Hydrazine | Nucleophilic substitution followed by cyclization | Pyrazolo[3,4-b]pyridin-3-one derivative |

| Amidines | Nucleophilic substitution followed by cyclization | Pyrimido[4,5-b]pyridine derivative |

| Aminoalcohols | Nucleophilic substitution and esterification/amidation followed by cyclization | Oxazolo[4,5-b]pyridine derivative |

Intermediate for Agrochemical Scaffolds (focus on chemical synthesis, not efficacy)

For example, a patent describes the preparation of 2-chloro-4-(4-chlorophenoxy)-acetophenone, an important intermediate for the fungicide difenoconazole. google.com This synthesis involves an etherification reaction, demonstrating the utility of a chloro-substituted aromatic ring in constructing the core of an agrochemical. Although this example does not use the nicotinic acid derivative directly, it highlights the importance of the chloro-aromatic substructure that 2-Chloro-4-ethoxynicotinic acid possesses.

The general approach to utilizing 2-Chloro-4-ethoxynicotinic acid in agrochemical synthesis would involve leveraging its reactive handles. The carboxylic acid could be converted to an amide or an ester, linking it to another biologically active fragment. Simultaneously, the chloro group could be substituted to introduce another desired functional group or to form a larger heterocyclic system known to have agrochemical relevance.

Role in Materials Science

The application of 2-Chloro-4-ethoxynicotinic acid in materials science is an emerging area of interest, primarily driven by the potential to incorporate its pyridyl and carboxylic acid functionalities into larger polymeric or supramolecular structures.

Components in Polymer Synthesis

There is currently limited specific information in the scientific literature regarding the direct use of 2-Chloro-4-ethoxynicotinic acid in polymer synthesis. However, its structure suggests potential applications. The carboxylic acid group could be used to create polyester (B1180765) or polyamide chains through condensation polymerization with suitable diols or diamines. The pyridine ring could then be utilized for post-polymerization modification or to influence the polymer's properties, such as its thermal stability or its ability to coordinate with metal ions.

Ligand Precursors in Coordination Chemistry

The pyridine nitrogen and the carboxylate group of 2-Chloro-4-ethoxynicotinic acid make it a potential ligand for the formation of coordination complexes with various metal ions. The synthesis of a co-crystal of the related 2-chloro-4-nitrobenzoic acid with nicotinamide (B372718) demonstrates the ability of such substituted acids to form well-defined solid-state structures through hydrogen bonding and other non-covalent interactions. nih.gov

While specific coordination complexes with 2-Chloro-4-ethoxynicotinic acid are not extensively reported, the general principles of coordination chemistry suggest that it could act as a monodentate or bidentate ligand. The resulting metal-organic frameworks (MOFs) or coordination polymers could have interesting properties for applications in catalysis, gas storage, or as functional materials. The ethoxy group could play a role in modulating the electronic properties of the ligand and influencing the structure and stability of the resulting metal complex.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. In the case of 2-Chloro-4-ethoxynicotinic acid, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethoxy side chain.

The ethoxy group should present a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other. The protons on the pyridine ring are expected to appear as two distinct signals in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electronic effects of the substituent groups—the electron-withdrawing chlorine atom and carboxylic acid group, and the electron-donating ethoxy group.

| Predicted ¹H NMR Data for 2-Chloro-4-ethoxynicotinic acid | |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Pyridine H-5 | ~8.0-8.2 |

| Pyridine H-6 | ~8.4-8.6 |

| Ethoxy -CH₂- | ~4.1-4.3 |

| Ethoxy -CH₃ | ~1.4-1.6 |

| Carboxylic Acid -OH | >10 (broad) |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Since 2-Chloro-4-ethoxynicotinic acid has eight carbon atoms in unique chemical environments, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atom of the carboxylic acid group (C=O) is expected to appear significantly downfield (160-185 ppm). chemguide.co.uk The carbons of the pyridine ring will resonate in the aromatic region (110-160 ppm), with the carbon attached to the chlorine (C-2) and the one attached to the ethoxy group (C-4) being particularly influenced. The two carbons of the ethoxy group will appear in the upfield region. The presence of a chiral center in a molecule can lead to all carbons being chemically distinct, resulting in a unique signal for each. masterorganicchemistry.com

| Predicted ¹³C NMR Data for 2-Chloro-4-ethoxynicotinic acid | |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165-170 |

| C-2 (C-Cl) | ~150-155 |

| C-4 (C-O) | ~160-165 |

| C-6 | ~150-152 |

| C-5 | ~110-115 |

| C-3 | ~108-112 |

| Ethoxy -CH₂- | ~64-68 |

| Ethoxy -CH₃ | ~14-16 |

Note: Predicted values are based on standard chemical shift ranges and analysis of analogous compounds. chemguide.co.ukchemicalbook.comdocbrown.info

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the methylene and methyl protons of the ethoxy group, and between the two adjacent protons on the pyridine ring (H-5 and H-6), confirming their connectivity. docbrown.info

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. It would definitively link the predicted proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is invaluable for confirming the substitution pattern on the pyridine ring. For instance, correlations would be expected from the methylene protons of the ethoxy group to the C-4 carbon of the pyridine ring, and from the H-5 proton to the C-3 and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 2-Chloro-4-ethoxynicotinic acid (C₈H₈ClNO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical monoisotopic mass can be precisely calculated.

| Predicted HRMS Data for 2-Chloro-4-ethoxynicotinic acid | |

| Molecular Formula | C₈H₈ClNO₃ |

| Nominal Mass | 201 amu |

| Monoisotopic Mass | 201.02437 Da |

| Predicted [M+H]⁺ ion | 202.03165 Da |

Note: Masses are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce daughter ions. Analyzing these fragments helps to piece together the molecule's structure. The fragmentation of 2-Chloro-4-ethoxynicotinic acid would likely proceed through characteristic losses of its functional groups.

Common fragmentation pathways would include:

Loss of an ethyl group (-29 Da): Fragmentation of the ethoxy side chain.

Loss of an ethoxy radical (-45 Da): Cleavage of the ether bond.

Loss of carbon monoxide (-28 Da): From the carboxylic acid group after initial fragmentation.

Loss of the entire carboxylic acid group (-45 Da): Cleavage of the C-C bond between the ring and the acid.

These fragmentation patterns provide corroborating evidence for the presence and location of the ethoxy and carboxylic acid substituents on the chlorinated pyridine core. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

While no publicly accessible crystal structure for 2-Chloro-4-ethoxynicotinic acid is currently available in crystallographic databases, the analysis of structurally related compounds provides insight into the type of data obtained from such an experiment. For instance, the crystal structure of 5-chloro-6-hydroxynicotinic acid has been determined, revealing key structural parameters. google.com This analysis confirms its molecular geometry and shows how the molecules pack together in the crystal lattice, stabilized by intermolecular hydrogen bonds. google.com

Illustrative Example: Crystallographic Data for a Related Compound

The table below shows the kind of crystallographic data that would be obtained for 2-Chloro-4-ethoxynicotinic acid, using the published data for the related compound, 5-chloro-6-hydroxynicotinic acid, as an example. google.com

| Parameter | Value (for 5-chloro-6-hydroxynicotinic acid) |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 3.807 |

| b (Å) | 14.587 |

| c (Å) | 10.682 |

| β (°) | 94.24 |

This data is for illustrative purposes and represents a related, but different, molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods work by probing the vibrational motions of chemical bonds. When a molecule absorbs infrared radiation or scatters Raman light, it does so at specific frequencies that correspond to the energy of these vibrations (e.g., stretching, bending, rocking). Since different functional groups have characteristic vibrational frequencies, their presence in a molecule can be confirmed by identifying their corresponding peaks in the spectrum.

For 2-Chloro-4-ethoxynicotinic acid, the key functional groups—a carboxylic acid, an ether, and a chloro-substituted pyridine ring—give rise to a series of predictable absorption bands in the IR spectrum. The carboxylic acid group is particularly prominent, displaying a very broad O-H stretching vibration and a strong, sharp carbonyl (C=O) stretching vibration. google.com The ethoxy group and the carbon-chlorine bond also have characteristic vibrations.

Expected Vibrational Frequencies for 2-Chloro-4-ethoxynicotinic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong, Sharp |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Alkyl | C-H stretch | 3000 - 2850 | Medium |

| Aromatic Ring | C=C and C=N stretches | 1600 - 1450 | Medium to Strong |

| Ether | C-O-C stretch (asymmetric) | 1260 - 1200 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Carbon-Halogen | C-Cl stretch | 850 - 550 | Medium to Strong |

Chromatographic Techniques for Purity and Isolation (HPLC, GC)

Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For a compound like 2-Chloro-4-ethoxynicotinic acid, High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity, while Gas Chromatography (GC) can also be used, typically after chemical modification of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), is ideally suited for analyzing polar, ionizable compounds such as carboxylic acids. In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase, which then passes through a column packed with a nonpolar stationary phase (most commonly, silica (B1680970) modified with C18 alkyl chains). Because 2-Chloro-4-ethoxynicotinic acid is polar, it has a higher affinity for the mobile phase and will elute from the column. Impurities with different polarities will elute at different times, allowing for their separation and quantification, usually by a UV detector. The method can be optimized by adjusting the mobile phase composition and pH.

Typical RP-HPLC Method Parameters

| Parameter | Description |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic (e.g., 50:50 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 225-270 nm) |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. Direct analysis of carboxylic acids like 2-Chloro-4-ethoxynicotinic acid by GC is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the hot injector.

To overcome this, a derivatization step is typically employed. The carboxylic acid is converted into a more volatile ester (e.g., a methyl or ethyl ester). This process increases the compound's vapor pressure, making it suitable for GC analysis. The resulting ester can then be readily separated and detected, often with high sensitivity using a mass spectrometer (GC-MS). The synthesis of the ethyl ester of 2-chloro-4-ethoxynicotinic acid has been described, indicating a viable route for GC-based analysis. google.com

Plausible GC Method Parameters (for derivatized analyte)

| Parameter | Description |

| Derivatization Agent | Methanol with acid catalyst (to form methyl ester) |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | ~250 °C |

| Oven Program | Start at a low temperature (e.g., 80°C), then ramp to a high temperature (e.g., 300°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust method for determining the electronic structure and equilibrium geometry of molecules. For 2-Chloro-4-ethoxynicotinic acid, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would yield the optimized molecular geometry. ias.ac.inias.ac.in This would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Chloro-4-ethoxynicotinic acid from a DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Cl | Data not available |

| Bond Length | C4-O | Data not available |

| Bond Length | O-Ethyl | Data not available |

| Bond Length | C3-COOH | Data not available |

| Bond Angle | Cl-C2-N1 | Data not available |

| Bond Angle | C3-C4-O | Data not available |

| Dihedral Angle | C3-C4-O-C(ethyl) | Data not available |

This table illustrates the type of data that would be obtained from DFT calculations. The values are currently unavailable in the literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An FMO analysis of 2-Chloro-4-ethoxynicotinic acid would reveal the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. ias.ac.inresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Chloro-4-ethoxynicotinic acid

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table represents the expected output of an FMO analysis. Specific values for this compound are not currently published.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out reaction pathways and identifying the high-energy transition states that govern reaction rates. For the synthesis or reactions of 2-Chloro-4-ethoxynicotinic acid, computational studies could model the step-by-step mechanism, for instance, in its synthesis from 2-chloronicotinic acid. chemistryjournal.net Such studies can pinpoint the structures of transition states and calculate their activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The ethoxy and carboxylic acid groups of 2-Chloro-4-ethoxynicotinic acid introduce conformational flexibility. Conformational analysis would identify the most stable spatial arrangements (conformers) of the molecule. Molecular Dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time, including the rotation of the ethoxy group and the orientation of the carboxylic acid. rsc.orgnih.gov This is particularly important for understanding how the molecule might interact with biological targets or other molecules.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties, which can be invaluable for structural confirmation. For 2-Chloro-4-ethoxynicotinic acid, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to aid in the assignment of peaks and to confirm the proposed structure. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for this purpose. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for 2-Chloro-4-ethoxynicotinic acid

| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H5 | Data not available | Data not available |

| H6 | Data not available | Data not available |

| O-CH₂-CH₃ | Data not available | Data not available |

| O-CH₂-CH₃ | Data not available | Data not available |

| COOH | Data not available | Data not available |

This table showcases how theoretical predictions could be benchmarked against experimental data, which is currently lacking in the literature for this compound.

Environmental Chemical Transformations and Fate Non Biological, Non Toxicological

Photochemical Degradation Pathways

The photochemical degradation of organic compounds in the environment is driven by the absorption of solar radiation, which can lead to direct photolysis or indirect photo-oxidation processes. For 2-Chloro-4-ethoxynicotinic acid, the pyridine (B92270) ring and its substituents are expected to be the primary sites of photochemical activity.

While specific data is unavailable for this compound, studies on other chloropyridines suggest that photolysis in aqueous environments can occur. researchgate.netnih.gov The primary photochemical reaction for many chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a pyridinyl radical. This reactive intermediate can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent (water) to form 4-ethoxynicotinic acid.

Another potential pathway involves the photo-hydroxylation of the pyridine ring. The absorption of UV light can excite the molecule, making it more susceptible to nucleophilic attack by water or hydroxyl radicals present in the environment. This could lead to the formation of various hydroxylated derivatives. The position of hydroxylation would be influenced by the electronic effects of the existing substituents (chloro, ethoxy, and carboxylic acid groups).

Hydrolytic Stability and Transformation Mechanisms

Hydrolysis is a key abiotic degradation process for many organic compounds in aquatic environments. For 2-Chloro-4-ethoxynicotinic acid, the primary site for potential hydrolysis is the carbon-chlorine bond on the pyridine ring.

The hydrolytic stability of chloropyridines can vary significantly depending on the position of the chlorine atom and the presence of other substituents. ntnu.noacs.orgchempanda.com Generally, the chlorine atom at the 2-position of a pyridine ring is susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by acidic or basic conditions. This would result in the formation of 2-hydroxy-4-ethoxynicotinic acid. The rate of this hydrolysis would be dependent on pH and temperature.

The ethoxy group, being an ether linkage, is generally more resistant to hydrolysis under typical environmental conditions compared to an ester linkage. However, under more extreme pH conditions, slow hydrolysis to form 2-chloro-4-hydroxynicotinic acid could be possible. The carboxylic acid group is hydrolytically stable.

Without experimental data, it is difficult to predict the half-life of 2-Chloro-4-ethoxynicotinic acid due to hydrolysis. However, based on the reactivity of other 2-chloropyridines, it is plausible that hydrolysis could be a relevant environmental fate process. ntnu.noacs.org

Non-enzymatic Degradation in Abiotic Systems

Beyond direct photolysis and hydrolysis, other non-enzymatic degradation processes can occur in abiotic systems like soil and sediment. These processes are often mediated by naturally occurring minerals and organic matter.

Reductive dechlorination is a potential pathway, particularly in anoxic environments where reducing agents are present. Minerals containing ferrous iron (Fe(II)), for example, can facilitate the reduction of the carbon-chlorine bond, leading to the formation of 4-ethoxynicotinic acid.

Adsorption to soil and sediment particles can also influence the environmental fate of 2-Chloro-4-ethoxynicotinic acid. The extent of adsorption would depend on the physicochemical properties of the compound (such as its pKa and octanol-water partition coefficient) and the characteristics of the soil or sediment (such as organic carbon content and clay mineralogy). Adsorption can reduce the concentration of the compound in the aqueous phase, thereby affecting its mobility and bioavailability for other degradation processes.

It is important to reiterate that the pathways described above are hypothetical and based on the behavior of structurally similar compounds. Detailed experimental studies are required to definitively determine the environmental chemical transformations and fate of 2-Chloro-4-ethoxynicotinic acid.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of nicotinic acid derivatives exist, the pursuit of greater efficiency, sustainability, and molecular diversity remains a key driver of research. Conventional methods for producing nicotinic acid often involve harsh conditions, such as high temperatures and the use of metal catalysts, which can lead to unwanted byproducts and environmental concerns. nih.govfrontiersin.org Future efforts are likely to focus on several key areas to overcome these limitations.

Catalytic C-H Functionalization: A major trend in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. researchgate.net Developing catalytic systems, potentially using transition metals or photoredox catalysis, that can selectively introduce the chloro, ethoxy, and carboxylic acid functionalities onto a pyridine (B92270) scaffold in a more direct manner would represent a significant leap forward. This approach could shorten synthetic sequences, reduce waste, and provide access to a wider range of analogues.

Biocatalysis: The use of enzymes in chemical synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govfrontiersin.org Research into nitrilases and other enzymes for the synthesis of nicotinic acid from precursors like 3-cyanopyridine (B1664610) is an active field. nih.govfrontiersin.orgmdpi.com Future work could focus on engineering enzymes specifically for the synthesis of 2-chloro-4-ethoxynicotinic acid or its immediate precursors, potentially leading to highly efficient and green manufacturing processes.

Transition-Metal-Free Reactions: There is a growing interest in developing synthetic methods that avoid the use of transition metals. jiaolei.group These approaches often utilize main-group reagents or organic catalysts to achieve desired transformations. jiaolei.group Future research may uncover novel transition-metal-free strategies for the construction and functionalization of the substituted pyridine ring system of 2-chloro-4-ethoxynicotinic acid.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | Increased efficiency, reduced waste, access to novel analogues | Development of selective catalysts (transition metal, photoredox) |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme engineering for specific substrate recognition and catalysis |

| Transition-Metal-Free Reactions | Avoidance of toxic and expensive metals, novel reactivity | Design of main-group reagents and organocatalysts |

Exploration of Unprecedented Chemical Reactivity

The reactivity of 2-chloro-4-ethoxynicotinic acid is largely dictated by its three functional groups: the chloro substituent, the ethoxy group, and the carboxylic acid. While the individual reactivity of these groups is well-understood, exploring their interplay and the potential for unprecedented transformations is a key area for future research.

The pyridine ring itself is electron-deficient, which influences its reactivity. uoanbar.edu.iq Nucleophilic substitution is favored at the 2- and 4-positions. uoanbar.edu.iq The presence of the electron-donating ethoxy group at the 4-position and the electron-withdrawing chloro group at the 2-position creates a unique electronic environment that could be exploited for novel chemical transformations.

Future research will likely focus on:

Novel Cross-Coupling Reactions: While standard cross-coupling reactions involving the chloro substituent are expected, research into new catalytic systems could enable previously inaccessible couplings. This could involve, for example, the direct coupling of the C-H bonds of the pyridine ring or the activation of the C-O bond of the ethoxy group.

Photoredox and Electrochemical Methods: These techniques can generate highly reactive intermediates, such as radical ions, opening up new reaction pathways. researchgate.net Applying these methods to 2-chloro-4-ethoxynicotinic acid could lead to the discovery of unprecedented functionalization reactions.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable. researchgate.net Research into methods for the late-stage functionalization of 2-chloro-4-ethoxynicotinic acid could allow for the rapid generation of diverse derivatives for biological screening or materials development.

Expansion into New Areas of Material Science and Supramolecular Chemistry

Pyridine-containing molecules are of significant interest in material science and supramolecular chemistry due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. ethz.chethz.ch The specific substitution pattern of 2-chloro-4-ethoxynicotinic acid makes it a promising building block for the construction of novel materials with tailored properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group of 2-chloro-4-ethoxynicotinic acid is an ideal linker for the construction of MOFs. rsc.orgresearchgate.net By coordinating to metal ions, it can form extended, porous structures with potential applications in gas storage, catalysis, and sensing. The chloro and ethoxy substituents could be used to tune the properties of the resulting MOFs, for example, by influencing pore size or introducing specific functionalities.

Supramolecular Assemblies: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor, combined with the hydrogen bond donating capability of the carboxylic acid, makes 2-chloro-4-ethoxynicotinic acid an excellent candidate for the formation of self-assembled supramolecular structures. rsc.org These could include liquid crystals, gels, or other soft materials with interesting optical or electronic properties.

Functional Polymers: Incorporation of 2-chloro-4-ethoxynicotinic acid as a monomer into polymers could lead to materials with enhanced thermal stability, flame retardancy, or specific binding properties. The chloro and ethoxy groups offer sites for further post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

| Material Class | Potential Application | Key Features of 2-Chloro-4-ethoxynicotinic acid |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Carboxylic acid for metal coordination; chloro and ethoxy groups for property tuning |

| Supramamolecular Assemblies | Liquid crystals, gels, sensors | Hydrogen bonding capabilities of the pyridine and carboxylic acid groups |

| Functional Polymers | High-performance plastics, smart materials | Monomer with sites for post-polymerization modification |

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch chemistry to continuous flow and automated synthesis offers numerous advantages, including improved safety, scalability, and efficiency. mdpi.comnih.gov The synthesis of 2-chloro-4-ethoxynicotinic acid and its derivatives is well-suited to these modern technologies.

Continuous Flow Synthesis: Performing the synthesis of 2-chloro-4-ethoxynicotinic acid in a continuous flow reactor would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved purity, and safer handling of potentially hazardous reagents. Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Automated Synthesis Platforms: The use of automated synthesis platforms, or "synthesis robots," can significantly accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. By integrating flow chemistry with automated workstations for reaction setup, workup, and analysis, it would be possible to rapidly explore a wide range of reaction conditions for the synthesis of 2-chloro-4-ethoxynicotinic acid and to generate a diverse set of derivatives for screening.

The combination of these technologies has the potential to revolutionize the way 2-chloro-4-ethoxynicotinic acid is produced and utilized, enabling faster innovation and more sustainable manufacturing processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.